molecular formula C24H24N2O3S2 B2559538 2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403843-44-7

2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2559538
CAS No.: 403843-44-7
M. Wt: 452.59
InChI Key: WATZNLSLCJCITO-UHFFFAOYSA-N
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Description

The compound 2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a heterocyclic molecule featuring a dihydropyrazole core substituted with a 2,3-dimethoxyphenyl group, a thiophen-2-yl moiety, and a benzylthio-ethanone side chain. Its structural complexity arises from the integration of multiple pharmacophoric groups:

  • 2,3-Dimethoxyphenyl: Enhances lipophilicity and electron-donating capacity.
  • Benzylthio-ethanone: A thioether-linked ketone group, which may influence solubility and reactivity.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S2/c1-28-21-11-6-10-18(24(21)29-2)20-14-19(22-12-7-13-31-22)25-26(20)23(27)16-30-15-17-8-4-3-5-9-17/h3-13,20H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATZNLSLCJCITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSCC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. Starting from simpler organic molecules, the process includes:

  • Formation of the pyrazole ring: : This might involve condensation reactions between hydrazines and diketones.

  • Thioether linkage formation:

  • Substituent introduction: : Dimethoxyphenyl and thiophenyl groups are incorporated through further substitution or addition reactions.

Industrial Production Methods

Industrial-scale production often utilizes optimized reaction conditions, employing catalysts and solvents to ensure high yield and purity. Automation and continuous flow techniques may enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions:

  • Oxidation: : It can be oxidized to form sulfoxides or sulfones under specific conditions.

  • Reduction: : Reduction reactions can lead to the removal of oxygenated groups, altering its structural framework.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify its substituents.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide or peracids.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride.

  • Catalysts: : Palladium or platinum-based catalysts for hydrogenation reactions.

Major Products

These reactions yield various products, including oxidized or reduced derivatives and substituted analogs, each with distinct chemical properties.

Scientific Research Applications

2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is widely used in:

  • Chemistry: : As a building block in synthesizing complex molecules.

  • Biology: : Studying enzyme inhibition and protein-ligand interactions.

  • Medicine: : Investigating potential therapeutic properties against certain diseases.

  • Industry: : As a precursor in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways: : Inhibition or activation of biochemical pathways, leading to specific cellular responses.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Analogs:

Compound Name Core Structure Substituents Molecular Formula
Target Compound Dihydropyrazole 2,3-Dimethoxyphenyl, thiophen-2-yl, benzylthio-ethanone Not explicitly provided
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole Amino-hydroxy pyrazole, cyano-thiophene C10H8N6OS
2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone Benzothiazolo-triazole 4-Methoxyphenyl-pyrrole, benzothiazolo-triazole-thioether C23H20N4O2S2
Structural Insights:
  • Dihydropyrazole vs.
  • Substituent Effects: The 2,3-dimethoxyphenyl group in the target compound increases steric bulk and electron density relative to the cyano-thiophene in 7a, which may impact solubility and reactivity.
  • Heterocyclic Diversity : The benzothiazolo-triazole system in ’s compound introduces a fused heterocycle, contrasting with the simpler thiophene in the target compound. This difference could influence π-π stacking and metabolic stability .

Physicochemical Properties

Predicted and experimental data for analogs highlight trends:

Property Target Compound (Predicted) Compound
Molar Mass (g/mol) ~450 (estimated) 448.56
Density (g/cm³) 1.35–1.45 1.39 ± 0.1
pKa ~1.0 (thioether/ketone) 0.57 ± 0.40
LogP ~3.5 (highly lipophilic) Not provided
Key Observations:
  • The dimethoxyphenyl and benzylthio groups in the target compound likely increase lipophilicity compared to 7a (which has polar cyano and amino groups).
  • The lower pKa of the compound suggests stronger acidity, possibly due to electron-withdrawing triazole and benzothiazole moieties .

Crystallographic and Conformational Analysis

Structural characterization of such compounds often relies on X-ray crystallography refined via programs like SHELXL (). For example:

  • SHELX Utility : Enables precise determination of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between pyrazole N–H and methoxy O atoms) .
  • Conformational Flexibility : The dihydropyrazole core in the target compound may adopt a puckered conformation, distinct from the planar pyrazole in 7a , influencing packing efficiency and crystal stability.

Biological Activity

The compound 2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex heterocyclic compound that exhibits a variety of biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure comprises a benzylthio group, a thiophene ring, and a pyrazole moiety, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzylthio group and subsequent coupling with the pyrazole and thiophene derivatives. The general synthetic route includes:

  • Formation of Benzylthio Group : Reaction of benzyl chloride with sodium thiolate.
  • Cyclization : Formation of the pyrazole ring through hydrazine-mediated cyclization.
  • Coupling : Nucleophilic substitution to attach the thiophene derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to our target compound have shown significant cytotoxicity against various cancer cell lines:

  • MCF7 (Breast Cancer) : IC50 values reported around 39.70 µM indicate moderate activity against this cell line.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : The activity was linked to caspase activation pathways, suggesting a mechanism involving apoptosis induction .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For example, studies on related heterocycles demonstrated their ability to scavenge free radicals effectively, which is crucial for reducing oxidative stress in cells .

Enzyme Inhibition

The compound may also act as an inhibitor for various metabolic enzymes relevant to neurodegenerative disorders:

  • Acetylcholinesterase (AChE) : Related compounds have shown potent inhibition (IC50 = 66.37 nM), indicating potential use in treating conditions like Alzheimer's disease .
  • Carbonic Anhydrase : Inhibition studies show promising results with IC50 values in the nanomolar range for certain analogs .

Study 1: Anticancer Activity Evaluation

A study evaluated the efficacy of similar pyrazole derivatives against cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly influenced cytotoxicity and apoptosis induction mechanisms through caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
1MCF739.70Caspase activation
2MDA-MB-2310.26Apoptosis induction

Study 2: Antioxidant Potential

Another investigation assessed the antioxidant capabilities of heterocyclic compounds related to our target compound. The results showed that these compounds effectively inhibited DPPH radicals, suggesting therapeutic potential against oxidative stress-related diseases.

CompoundDPPH Inhibition (%)
A85
B90
C75

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